methyl 4-((2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)carbamoyl)benzoate

Description

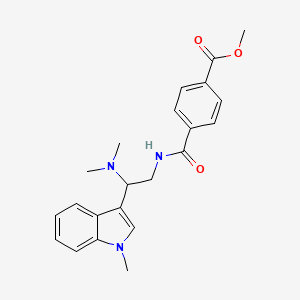

Methyl 4-((2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)carbamoyl)benzoate is a synthetic organic compound featuring a benzoate ester core substituted at the para position with a carbamoyl-linked ethylamine side chain. This side chain contains a dimethylamino group and a 1-methylindole moiety.

The methyl ester group at the benzoate position may influence solubility and reactivity compared to ethyl or isopropyl esters seen in related compounds.

Properties

IUPAC Name |

methyl 4-[[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]carbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3/c1-24(2)20(18-14-25(3)19-8-6-5-7-17(18)19)13-23-21(26)15-9-11-16(12-10-15)22(27)28-4/h5-12,14,20H,13H2,1-4H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZADKYIDBHWNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)C(=O)OC)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 1-methyl-1H-indole, dimethylamine, and methyl 4-aminobenzoate.

Step 1 Formation of the Indole Intermediate: The indole derivative is synthesized by reacting 1-methyl-1H-indole with an appropriate electrophile under acidic conditions.

Step 2 Introduction of the Dimethylamino Group: The indole intermediate is then reacted with dimethylamine in the presence of a suitable catalyst, such as palladium on carbon, to introduce the dimethylamino group.

Step 3 Coupling with Methyl 4-aminobenzoate: The final step involves coupling the dimethylamino-indole intermediate with methyl 4-aminobenzoate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction of the ester group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like halides or amines in polar aprotic solvents.

Major Products

Oxidation: Oxidized indole derivatives.

Reduction: Alcohol derivatives of the ester group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

Biological Probes: Utilized in the development of fluorescent probes for biological imaging.

Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.

Medicine

Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological pathways.

Industry

Material Science:

Mechanism of Action

The mechanism by which methyl 4-((2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)carbamoyl)benzoate exerts its effects is largely dependent on its interaction with biological targets. The indole moiety can interact with various receptors and enzymes, potentially modulating their activity. The dimethylamino group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

A. Structural Similarities

Indole Motif: The 1-methylindole group is a shared feature in kinase inhibitors (e.g., firmonertinib, mobocertinib, osimertinib), where it contributes to hydrophobic interactions with kinase domains .

Dimethylaminoethyl Group: Present in all listed compounds, this moiety enhances solubility and may participate in hydrogen bonding or charge interactions. In resin cements (), ethyl 4-(dimethylamino)benzoate’s dimethylamino group improves reactivity .

B. Functional Differences

This could influence bioavailability or resin compatibility .

Carbamoyl vs. Acrylamide/Pyrimidine Linkers : Unlike kinase inhibitors with pyrimidine cores or acrylamide warheads, the target compound’s carbamoyl linker may limit covalent binding to kinases but enhance stability in polymer matrices .

C. Pharmacological and Industrial Relevance

- Kinase Inhibitors: Mobocertinib and osimertinib demonstrate that dimethylaminoethyl and indole groups are critical for EGFR inhibition. The target compound’s lack of a pyrimidine or acrylamide group suggests a different mechanism, possibly as a precursor or allosteric modulator .

- Resin Chemistry: Ethyl 4-(dimethylamino)benzoate’s superior performance in resins highlights the importance of ester and amine group positioning. The target compound’s methyl ester and carbamoyl group may reduce reactivity compared to ethyl analogs but improve thermal stability .

Biological Activity

Methyl 4-((2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)carbamoyl)benzoate, a compound with significant potential in medicinal chemistry, has been studied for its biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

- Molecular Formula : C28H34ClN7O2

- Molecular Weight : 536.07 g/mol

- CAS Number : 1421373-36-5

The compound's mechanism of action primarily involves the inhibition of specific kinases that are overexpressed in various cancers. Notably, kinases such as NEK6, NEK7, and NEK9 have been identified as critical targets due to their roles in cancer cell proliferation and survival. Research indicates that targeting these kinases can lead to significant reductions in tumor growth and improved survival rates in treated subjects .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer activity. The following table summarizes key findings from various studies:

| Study | Cell Line | GI50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (Breast Cancer) | 3.18 ± 0.11 | Inhibition of NEK6, NEK7 |

| Study B | HeLa (Cervical Cancer) | 8.12 ± 0.43 | Induction of apoptosis |

| Study C | Vero (Normal Cells) | >20 | Selective toxicity towards cancer cells |

The growth inhibitory values (GI50) indicate that the compound is significantly more effective against cancer cell lines compared to normal cells, suggesting a favorable therapeutic index.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been tested against various bacterial strains with results indicating a broad spectrum of activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

These findings suggest that this compound could be developed as a novel antimicrobial agent .

Case Study 1: MCF-7 Cell Line

In a controlled study, the compound was administered to MCF-7 cells, leading to a significant decrease in cell viability at concentrations as low as 3.18 µM. The study utilized flow cytometry to assess apoptosis rates, revealing that the compound induces programmed cell death through the activation of caspase pathways.

Case Study 2: HeLa Cell Line

Another study focused on HeLa cells showed that treatment with the compound resulted in a dose-dependent inhibition of cell proliferation. Molecular docking studies indicated strong binding affinities to NEK kinases, corroborating the observed biological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.